Cellotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

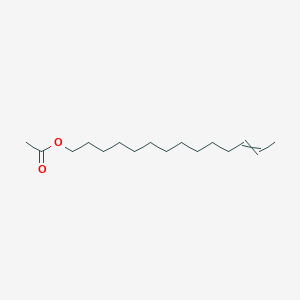

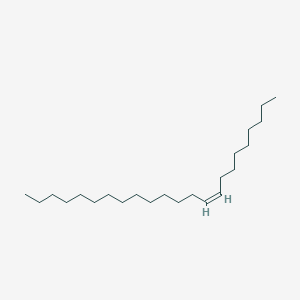

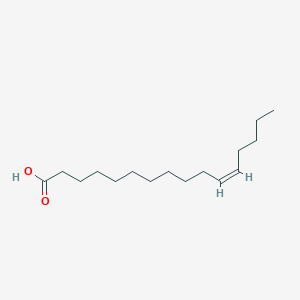

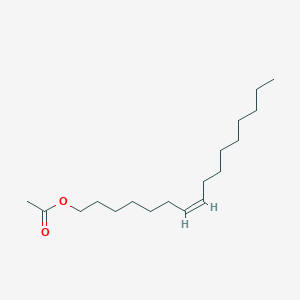

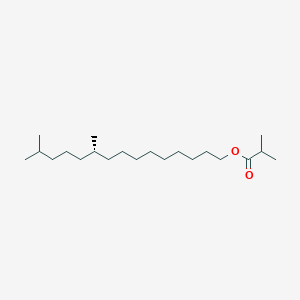

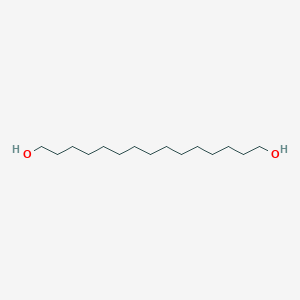

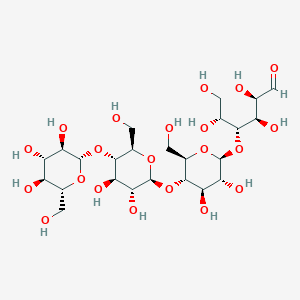

Cellotetraose is a molecule with the molecular formula C24H42O21 . It is a tetrasaccharide composed of four glucose units linked by β-1,4 glycosidic bonds .

Synthesis Analysis

Cellotetraose is a product of the hydrolysis of cellulose, a linear polymer of glucose units linked through β-1,4-glycosidic bonds . The synthesis of cellotetraose can be achieved through the enzymatic breakdown of cellulose.

Molecular Structure Analysis

The crystal structure analysis of cellotetraose confirms that it is a β-1,4 linked oligomer of β-glycopyranose residues . The molecule lies approximately in the (100) plane .

Chemical Reactions Analysis

Cellotetraose is a substrate for various enzymes, including cellulases and chitosanases . These enzymes can cleave the glycosidic bonds in cellotetraose, leading to the production of smaller oligosaccharides or glucose units .

Physical And Chemical Properties Analysis

Cellotetraose has a molecular weight of 666.6 g/mol . It is a solid substance at room temperature .

Applications De Recherche Scientifique

Prebiotics and Food Industry

Cellodextrins, including cellotetraose, are non-digestible oligosaccharides that have attracted interest from the food industry as potential prebiotics. They are typically produced through the partial hydrolysis of cellulose, resulting in a complex mixture of oligosaccharides with a varying degree of polymerisation (DP). Cellotetraose is believed to be a potent prebiotic in the mixture .

Enzyme Production

Cellotetraose can be used to help identify, differentiate, and characterize oligosaccharide metabolizing enzymes . For instance, the cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

Energy Source for Bacteria

Cellotetraose and other cellulodextrins, such as cellulobiose, cellulotriose, and cellopentaose are used by cellulosic bacteria as sources of energy .

Inducer of Cellobiohydrolase Genes

Cellotetraose has been found to induce the genes encoding cellobiohydrolases in the basidiomycete Phanerochaete chrysosporium . This fungus produces a variety of cellobiohydrolases belonging to glycoside hydrolase (GH) families 6 and 7 in the presence of cellulose .

Low-Caloric Fibres

Cellotetraose is getting increasing attention as low-caloric fibres and potential prebiotics, as well as additives in pharmaceutical products .

Textile Industry

Although not directly mentioned, the co-production of pectinase, cellulase, and xylanase, which includes the breakdown of cellotetraose, helps in one critical application: finishing and degumming natural fibers, e.g., ramie fiber .

Mécanisme D'action

Target of Action

Cellotetraose, also known as beta-D-Glcp-(1->4)-beta-D-Glcp-(1->4)-beta-D-Glcp-(1->4)-D-Glcp, primarily targets the enzyme Cellulose 1,4-beta-cellobiosidase . This enzyme, found in organisms like Clostridium thermocellum, plays a crucial role in the degradation of cellulose .

Mode of Action

Cellotetraose interacts with its target enzyme, Cellulose 1,4-beta-cellobiosidase, to facilitate the hydrolysis of cellulose . The enzyme is an endo-acting cellulase that displays a single displacement mechanism and acts in synergy with other enzymes like Cel48S, a major cellulosomal exo-cellulase . The crystal structure of the enzyme in complex with two cellotriose molecules suggests that the enzyme may target the interface between crystalline and disordered regions of cellulose .

Biochemical Pathways

The action of Cellotetraose affects the biochemical pathways involved in cellulose degradation . In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases that release cellobiose and longer cellodextrins, which are then imported and further degraded in the cytosol to fuel the cells .

Result of Action

The action of Cellotetraose results in the degradation of cellulose, a process that is essential for various microorganisms to derive energy . It has been suggested that by generating cellotetraose as the major product from cellulose, organisms like C. thermocellum minimize the utilization of ATP during the import of glucose units .

Action Environment

The action, efficacy, and stability of Cellotetraose can be influenced by various environmental factors. For instance, the presence of cellulose in the environment can induce the production of enzymes involved in its degradation . .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-YQGOCCRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-glucopyranosyl-(1->4)-beta-D-glucoopyranosyl-(1->4)-beta-D-glucoopyranosyl-(1->4)-D-glucoopyranose | |

Q & A

A: Cellotetraose interacts with several enzymes involved in cellulose degradation, particularly cellobiohydrolases (CBHs) [], endoglucanases [], and β-glucosidases [].

A: Cellobiohydrolases, such as Humicola insolens Cel6A (CBH II), exhibit a processive mode of action, sequentially cleaving cellobiose units from the non-reducing end of cellotetraose and longer cello-oligosaccharides [, ]. Conversely, endoglucanases, like those found in Bacillus circulans and Fusarium lini, cleave internal glycosidic linkages within cellotetraose, yielding shorter cello-oligosaccharides like cellobiose and cellotriose [, ].

A: β-glucosidases, such as BGlu1 from rice, hydrolyze the β-1,4-glycosidic bond at the reducing end of cellotetraose, ultimately releasing glucose monomers [, ].

A: Yes, studies on a Streptomyces species demonstrated that cellotetraose, along with cellotriose, can specifically induce the production of cellulolytic enzymes, including endoglucanase and β-glucosidase [].

ANone: Cellotetraose has the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol.

A: The crystal structure of cellotetraose hemihydrate exhibits a similar molecular packing arrangement as cellulose II, with two antiparallel molecules present within the unit cell []. This similarity suggests that cellotetraose can serve as a valuable model for understanding the complex structure of cellulose II.

A: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and HMQC-TOCSY, is widely employed for characterizing cellotetraose and other cello-oligosaccharides [, , ]. Additionally, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of carbon atoms within the cellotetraose molecule [].

A: Cellotetraose exhibits good solubility and stability in aqueous solutions, making it amenable to various biochemical and biophysical studies [].

A: Molecular dynamics simulations of cellotetraose, cellopentaose, and cellohexaose in aqueous solutions indicate that the aggregation state and stability of these oligosaccharides increase with increasing DP []. The presence of more intermolecular hydrogen bonds in longer cello-oligosaccharides contributes to their enhanced stability.

A: Yes, cellotetraose can undergo oxidative degradation in the presence of hydrogen peroxide, yielding shorter cello-oligosaccharides, glucose, and other oxidized products [, ]. The degradation rate is temperature-dependent and follows pseudo-first-order kinetics.

A: Yes, cellotetraose serves as a valuable substrate for studying the catalytic activity and specificity of various cellulolytic enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases [, , , , ].

A: Cellotetraose can act as both a substrate and a product in glycosynthase reactions catalyzed by mutant forms of β-glucosidases, such as the E386G mutant of rice BGlu1. These reactions facilitate the synthesis of longer cello-oligosaccharides, highlighting the potential of cellotetraose as a building block for generating valuable carbohydrate polymers [].

A: Molecular docking simulations have been employed to investigate the binding mode and affinity of cellotetraose to various enzymes, including endoglucanases and β-glucosidases. These studies provide valuable insights into the specific interactions within the active site that govern substrate recognition and catalytic activity [, ].

A: Yes, molecular dynamics simulations have been used to study the dynamic behavior of cellotetraose in aqueous solutions, revealing information about its conformational flexibility, intermolecular interactions with water molecules, and self-diffusion properties []. These simulations contribute to a better understanding of cellotetraose's solution properties and behavior as a substrate for enzymatic reactions.

A: Studies on various cellulolytic enzymes reveal a clear trend of increasing substrate affinity and catalytic efficiency with increasing cello-oligosaccharide chain length. Cellotetraose generally exhibits higher binding affinities and faster hydrolysis rates compared to shorter cello-oligosaccharides like cellobiose and cellotriose [, , , ]. This suggests that the presence of additional glucose units provides more points of contact within the enzyme's active site, leading to stronger interactions and enhanced catalytic turnover.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.